REACTION_CXSMILES
|
[C:1]([O:4][C:5]1[C:6]([CH3:29])=[C:7]2[C:12](=[C:13]([CH3:16])[C:14]=1[CH3:15])[O:11][C:10]([CH3:28])([CH2:17][O:18][C:19]1[CH:24]=[CH:23][C:22]([N+:25]([O-])=O)=[CH:21][CH:20]=1)[CH2:9][CH2:8]2)(=[O:3])[CH3:2].[H][H]>CO.C1C=CC=CC=1.C(OCC)(=O)C.[Pd]>[C:1]([O:4][C:5]1[C:6]([CH3:29])=[C:7]2[C:12](=[C:13]([CH3:16])[C:14]=1[CH3:15])[O:11][C:10]([CH2:17][O:18][C:19]1[CH:20]=[CH:21][C:22]([NH2:25])=[CH:23][CH:24]=1)([CH3:28])[CH2:9][CH2:8]2)(=[O:3])[CH3:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reacted for 3 hours under a hydrogen pressure of 45-55 lb/sq
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The palladium-on-carbon was removed by filtration from the reaction mixture
|
Type
|
WASH
|
Details
|
washed with a mixture of 600 ml of acetone and 60 ml of concentrated hydrochloric acid
|
Type
|
DISTILLATION
|
Details
|
The solvent was then distilled off
|
Type
|
CUSTOM
|
Details
|
the crude crystals obtained
|
Type
|
WASH
|
Details
|
The ethyl acetate solution was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
The ethyl acetate was then distilled from the extract
|
Type
|
CUSTOM
|
Details
|
the crude substance obtained
|
Type
|
WASH
|
Details
|
was washed with a 1:1 by volume mixture of benzene and cyclohexane
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC=1C(=C2CCC(OC2=C(C1C)C)(C)COC1=CC=C(C=C1)N)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |